molecular formula C20H25N3O4S B2863995 N-(4-methylbenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251562-15-8

N-(4-methylbenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Numéro de catalogue: B2863995
Numéro CAS: 1251562-15-8
Poids moléculaire: 403.5
Clé InChI: BEGJYBRDUMRRKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyridinone core substituted with a piperidin-1-ylsulfonyl group at position 3 and an acetamide moiety linked to a 4-methylbenzyl group.

Propriétés

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16-7-9-17(10-8-16)14-21-19(24)15-22-11-5-6-18(20(22)25)28(26,27)23-12-3-2-4-13-23/h5-11H,2-4,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGJYBRDUMRRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogs with Varying Aromatic Substituents

Key Compounds :

N-(4-fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (): Differs in the aromatic substituent (4-fluorophenyl vs. 4-methylbenzyl). Synonyms suggest shared core structure, but activity data are unspecified .

N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide ():

  • Chlorine substituent increases molecular weight and lipophilicity, possibly enhancing blood-brain barrier penetration.
  • Discontinued status may indicate suboptimal efficacy or toxicity in preclinical studies .

Table 1: Substituent Impact on Properties

Compound Aromatic Group Molecular Weight (Est.) Key Features
Target Compound 4-methylbenzyl ~450–500 Balanced lipophilicity, metabolic stability
4-Fluorophenyl analog 4-fluorophenyl ~430–480 Enhanced polarity, longer half-life
3-Chlorophenyl analog 3-chlorophenyl ~470–520 Higher lipophilicity, potential CNS activity

Analogs with Modified Heterocyclic Cores

Key Compounds :

AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) (): Features a cyano group and methoxyphenyl substitution on the pyridinone ring. Bromine substituent may improve binding affinity but increase molecular weight .

Quinoline-based Acetamides (): Examples include compounds with tetrahydropyran and indole substituents (e.g., molecular weights 524–602). Larger, rigid structures may reduce solubility but improve target specificity in kinase or protease inhibition .

Table 2: Core Structure Comparison

Compound Core Structure Molecular Weight Biological Activity
Target Compound Pyridinone ~450–500 Hypothesized enzyme inhibition
AMC3 Pyridinone ~480–520 FPR modulation
Quinoline derivatives Quinoline 524–602 Kinase/protease inhibition (inferred)

Functional Group Variations in Acetamide Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():

  • Quinazoline dione core confers anticonvulsant activity via GABA receptor interaction.
  • Dichlorophenyl group enhances halogen bonding but may increase hepatotoxicity risk .

2-(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (): Pyrimidine dione core with phenoxyphenyl group shows antiviral activity against cytomegalovirus. Phenoxy group improves solubility but reduces CNS penetration compared to alkyl substituents .

Table 3: Functional Group Influence

Compound Functional Group Activity Profile
Target Compound Sulfonylpiperidine Enzyme inhibition (hypothesized)
Quinazoline dione analog Quinazoline dione Anticonvulsant
Pyrimidine dione analog Pyrimidine dione Antiviral

Research Findings and Implications

  • Sulfonylpiperidine Role: The sulfonyl group in the target compound and analogs (e.g., –11) enhances binding to serine proteases or kinases through hydrogen bonding, a feature absent in non-sulfonated derivatives .
  • Substituent Optimization : The 4-methylbenzyl group in the target compound may offer superior metabolic stability over halogenated analogs, as methyl groups are less prone to oxidative metabolism than halogens .
  • Therapeutic Potential: Structural parallels to FPR modulators () and antiviral agents () suggest unexplored applications in immunology or virology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.